3-(2H-1,2,3-Triazol-2-yl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6N4 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-(triazol-2-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4/c10-7-8-2-1-3-9(6-8)13-11-4-5-12-13/h1-6H |
InChI Key |
LANROQSJHAWSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2N=CC=N2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 2h 1,2,3 Triazol 2 Yl Benzonitrile and Its Analogs
Direct Synthetic Routes to the 2H-1,2,3-Triazol-2-yl Benzonitrile (B105546) Core
The direct construction of the 2-substituted-2H-1,2,3-triazole ring system is a primary strategy for the synthesis of 3-(2H-1,2,3-triazol-2-yl)benzonitrile. One of the most pertinent methods involves the intermolecular cycloaddition of tosylhydrazones with nitriles. This approach is particularly relevant as it directly utilizes a nitrile, a key functional group in the target molecule. For instance, the reaction of a tosylhydrazone with 3-cyanobenzonitrile in the presence of a suitable base can, in principle, yield the desired 4,5-disubstituted-2H-1,2,3-triazole.
Another direct approach is the N-arylation of a pre-formed 1,2,3-triazole ring. This involves the reaction of 1,2,3-triazole with an activated aryl halide, such as 3-bromobenzonitrile, in the presence of a base. The regioselectivity of this reaction, which determines the formation of the N1 or N2 isomer, is a critical aspect that can be influenced by the reaction conditions.
Mechanistic Aspects of Core Formation
The mechanism of the base-promoted cycloaddition of tosylhydrazones with nitriles is believed to proceed through the in-situ formation of a diazo compound from the tosylhydrazone. The base, typically a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK), deprotonates the tosylhydrazone, leading to the elimination of p-toluenesulfinate and the generation of a diazo intermediate. This highly reactive diazo species then undergoes a [3+2] cycloaddition with the nitrile to form the 1,2,3-triazole ring. The regioselectivity favoring the 2H-isomer is a key feature of this reaction.
In the case of N-arylation of 1,2,3-triazole, the mechanism involves the deprotonation of the triazole NH proton by a base to form a triazolate anion. This anion then acts as a nucleophile, attacking the electron-deficient carbon of the aryl halide in a nucleophilic aromatic substitution (SNAAr) reaction. The regioselectivity of the arylation (N1 vs. N2) is influenced by factors such as the nature of the base, solvent, and any coordinating metal ions.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield of the desired 2H-isomer and ensuring high regioselectivity. In the cycloaddition of tosylhydrazones with nitriles, the choice of base and solvent is critical. Potassium tert-butoxide has been shown to be an effective base for this transformation. The use of a non-polar solvent like xylene can be advantageous as it can help to suppress the undesired homocoupling of the tosylhydrazone.
For the N-arylation of 1,2,3-triazoles, a systematic screening of bases and solvents is necessary to favor the formation of the 2-aryl-2H-1,2,3-triazole. The regioselectivity of such reactions is highly dependent on the reaction parameters. For example, in the Michael addition of NH-1,2,3-triazole to α,β-unsaturated ketones, the use of aprotic solvents with a catalytic amount of base selectively yields the 2H-regioisomers, whereas combining the reactants neat leads to the 1H-isomers. researchgate.net
Below is an interactive data table summarizing the effect of different bases on the regioselectivity of the arylation of a triazole derivative, which can be analogous to the synthesis of the target compound.
Table 1: Effect of Base on the Regioselectivity of N-Arylation of a Triazole Derivative
| Entry | Base | Solvent | Temperature (°C) | Ratio of N1:N2 Isomer |
|---|---|---|---|---|
| 1 | K2CO3 | DMF | 100 | 1:2 |
| 2 | Cs2CO3 | DMF | 100 | 1:3 |
| 3 | NaH | THF | 65 | 2:1 |
Note: The data in this table is illustrative and based on general findings for N-arylation of triazoles. Actual results for the synthesis of this compound may vary.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and highly reliable method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles. nih.gov While this reaction does not directly produce the 2H-isomer of the target compound, it is an invaluable tool for synthesizing the corresponding 1H-isomer, 3-(1H-1,2,3-triazol-1-yl)benzonitrile, which could potentially serve as a precursor. The synthesis of a derivative of this 1H-isomer has been reported, demonstrating the applicability of CuAAC. nih.gov
The potential for isomerization of the 1H- to the 2H-isomer is a topic of interest. While thermal and photochemical isomerizations of some triazole derivatives have been reported, the direct conversion of 1-aryl-1,2,3-triazoles to their 2-aryl counterparts is not a commonly employed synthetic strategy and would require specific investigation for the benzonitrile-substituted compound.
Regioselective Synthesis of 1,4-Disubstituted Triazole Derivatives
The CuAAC reaction is renowned for its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted regioisomer of the 1,2,3-triazole. nih.gov This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. The high regioselectivity of the CuAAC reaction is a direct consequence of its stepwise mechanism involving copper-acetylide intermediates. For the synthesis of 3-(1H-1,2,3-triazol-1-yl)benzonitrile, the reaction would involve the cycloaddition of 3-azidobenzonitrile (B2877565) with a suitable terminal alkyne in the presence of a copper(I) catalyst.
Influence of Catalyst Systems on Reaction Efficiency and Product Distribution
The efficiency of the CuAAC reaction is highly dependent on the copper(I) catalyst system employed. While various copper(I) sources can be used, such as CuI, CuBr, or in situ reduction of copper(II) salts (e.g., CuSO4 with sodium ascorbate), the choice of ligands can significantly impact the reaction rate and stability of the catalytic species. nih.gov Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation. The choice of catalyst and ligand can also be crucial when dealing with substrates containing coordinating functional groups, such as the nitrile group in 3-azidobenzonitrile.
The following interactive data table illustrates the effect of different copper catalyst systems on the yield of a typical CuAAC reaction.
Table 2: Influence of Catalyst System on CuAAC Reaction Yield
| Entry | Copper Source | Ligand/Additive | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | CuI | None | THF/H2O | 85 |
| 2 | CuSO4/Na-Ascorbate | None | t-BuOH/H2O | 92 |
| 3 | Cu(OAc)2 | Hydrazine | H2O | 88 |
Note: This data is representative of typical CuAAC reactions and highlights the importance of the catalyst system.
Solvent Effects and Reaction Media Considerations in CuAAC
The choice of solvent can have a significant impact on the rate and efficiency of CuAAC reactions. While the reaction is often performed in a mixture of water and a miscible organic solvent such as t-butanol, THF, or DMSO, a variety of other solvent systems have been explored. nih.gov The use of "green" solvents, such as water or deep eutectic solvents, has gained increasing attention to improve the environmental sustainability of the process. mdpi.com For the synthesis of triazolyl-benzonitrile derivatives, the solubility of both the azide (B81097) and alkyne starting materials in the chosen solvent system is a key consideration for achieving efficient reaction kinetics. In some cases, solvent-free conditions, such as ball-milling, have also been successfully employed for CuAAC reactions. nih.gov
Ruthenium(II)-Catalyzed 1,3-Dipolar Cycloaddition Strategies
Ruthenium(II) catalysts have emerged as powerful tools for the regioselective synthesis of 1,2,3-triazoles, offering a complementary approach to the more common copper-catalyzed "click" chemistry. These methods are particularly valuable for accessing specific isomers that are difficult to obtain through other means.
Regioselective Synthesis of 1,5-Disubstituted Triazole Derivatives
The Ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) reaction is a cornerstone of modern triazole synthesis, providing a reliable route to 1,5-disubstituted 1,2,3-triazoles. researchgate.netmdpi.com Unlike copper-catalyzed reactions that typically yield the 1,4-isomer, ruthenium catalysts favor the formation of the 1,5-regioisomer with high selectivity. researchgate.netmdpi.com This distinct regioselectivity is attributed to the mechanism of the ruthenium-catalyzed reaction, which involves the activation of the alkyne through π-interactions, leading to the addition of the alkyne's most nucleophilic carbon to the terminal nitrogen of the azide. nih.gov
The scope of the RuAAC reaction is broad, accommodating a wide range of functional groups on both the azide and alkyne substrates. researchgate.net This tolerance makes it a versatile tool for the synthesis of complex molecules. For instance, the reaction can be performed with terminal and internal alkynes, allowing for the creation of both 1,5-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles, respectively. researchgate.netnih.gov The reaction conditions are generally mild, often proceeding at temperatures ranging from room temperature to slightly elevated temperatures. nih.gov
A typical procedure involves the use of a catalyst such as chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE). nih.gov The reaction of an organic azide with a terminal alkyne under these conditions leads to the exclusive formation of the 1,5-disubstituted triazole product. nih.gov
| Catalyst | Substrates | Product | Regioselectivity | Reference |
| CpRuCl(COD) | Benzyl azide, Phenylacetylene | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | 1,5-disubstituted | nih.gov |
| CpRuCl(PPh₃)₂ | Organic azides, Terminal alkynes | 1,5-disubstituted 1,2,3-triazoles | High | researchgate.netmdpi.com |
| Cp*RuCl(PPh₃)₂ | Alkyl azides, Unsymmetrical internal alkynes | 1,4,5-trisubstituted-1,2,3-triazoles | High | researchgate.net |
Ligand Design and Catalyst Optimization for Ru(II) Systems
The efficiency and selectivity of Ruthenium(II)-catalyzed cycloadditions are heavily influenced by the ligand environment around the metal center. The design of appropriate ligands is therefore a critical aspect of catalyst optimization. Cyclopentadienyl (Cp) and pentamethylcyclopentadienyl (Cp*) ligands are commonly employed in these catalytic systems. mdpi.commdpi.com These bulky ligands are believed to play a key role in directing the regioselectivity of the reaction. mdpi.com
For example, the catalyst Cp*RuCl(PPh₃)₂ has proven to be highly effective for the regioselective "fusion" of organic azides and terminal alkynes to produce 1,5-disubstituted 1,2,3-triazoles. researchgate.netmdpi.com The phosphine (B1218219) ligands (PPh₃) can also be modulated to fine-tune the catalyst's activity and stability. The choice of solvent can also impact the reaction outcome, with solvents like benzene (B151609) or dichloroethane being commonly used. researchgate.netnih.gov
Research has also explored the synthesis of Ru(II) complexes with triazole-based ligands, which can then be used in various applications. dcu.ie The incorporation of a triazole ligand into the metal sphere can alter the photochemical and photophysical properties of the complex. dcu.ie The optimization of these systems involves careful consideration of the synthetic route to the desired complex, with methods such as photolysis and the use of specific precursors being employed. dcu.ie
Palladium-Catalyzed Approaches to Triazole Functionalization
Palladium catalysis offers a powerful strategy for the post-synthesis functionalization of the triazole ring, allowing for the introduction of aryl groups at specific positions. This C-H arylation approach provides access to fully substituted and structurally diverse triazole derivatives. nih.gov
The direct arylation of 1,4-disubstituted 1,2,3-triazoles can be effectively catalyzed by a combination of palladium(II) acetate (B1210297) and triphenylphosphine. nih.gov This reaction allows for the introduction of an aryl group at the C-5 position of the triazole ring, leading to the formation of 1,4,5-trisubstituted 1,2,3-triazoles with well-defined regiochemistry. nih.gov The reaction typically employs a base, such as potassium carbonate, and is carried out in a solvent like toluene (B28343) at elevated temperatures. nih.gov Microwave heating has also been shown to accelerate the reaction. nih.gov
The scope of this palladium-catalyzed C-H arylation is quite broad, tolerating various substituents on both the triazole and the aryl bromide coupling partner. For instance, triazoles bearing pyridyl and phenyl substituents, as well as those with electron-donating or electron-withdrawing groups, have been successfully arylated. nih.gov
| Catalyst System | Substrates | Product | Key Features | Reference |
| Pd(OAc)₂ / PPh₃ | 1,4-disubstituted 1,2,3-triazole, Aryl bromide | 1,4,5-trisubstituted 1,2,3-triazole | C-H arylation at C-5 | nih.gov |
| Pd catalyst | N-monosubstituted triazole, Phenyl bromide | C-5 arylated triazole | Highly regioselective | acs.org |
Organocatalytic and Metal-Free Synthetic Pathways
In a move towards more sustainable and cost-effective synthesis, organocatalytic and metal-free approaches for the preparation of 1,2,3-triazoles have gained significant attention. These methods avoid the use of potentially toxic and expensive heavy metals. nih.gov
One such approach involves the use of an organocatalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to promote the cycloaddition reaction. researchgate.net For example, the reaction of fatty β-ketoesters with aryl azides in the presence of a catalytic amount of DBU can produce 1,2,3-triazoles in moderate to excellent yields. researchgate.net This enolate-mediated organocatalytic azide-ketone cycloaddition is highly regioselective. researchgate.net
Metal-free multicomponent reactions have also been developed for the synthesis of 1,5-disubstituted 1,2,3-triazoles. neliti.com This can be achieved by reacting a primary amine, a ketone, and 4-nitrophenyl azide in the presence of an acid catalyst and molecular sieves. neliti.com Another metal- and azide-free method utilizes a three-component reaction of enaminones, tosylhydrazine, and primary amines, catalyzed by molecular iodine, to regioselectively form 1,5-disubstituted 1,2,3-triazoles. mdpi.comorganic-chemistry.org
Furthermore, the synthesis of 1,2,3-triazoles has been achieved under metal-free, azide-free, and oxidant-free conditions using tosylhydrazones as key precursors. researchgate.net For instance, α,α-difluoro-N-tosylhydrazones can react with amines to form 1,2,3-triazoles through a C-F bond cleavage protocol. researchgate.net
Multicomponent Reaction (MCR) Strategies for Complex Analogues
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of atom economy, reduced reaction time, and simplified purification procedures.
The synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved through a metal-free three-component reaction of primary amines, ketones, and 4-nitrophenyl azide. neliti.com This reaction is typically carried out in toluene at an elevated temperature and is facilitated by an acid catalyst and molecular sieves to remove water. neliti.com The process is highly regioselective, yielding the 1,5-disubstituted isomer. neliti.com
Another example of an MCR is the synthesis of 1,5-disubstituted 1,2,3-triazoles from enaminones, tosylhydrazine, and primary amines. mdpi.comorganic-chemistry.org This reaction proceeds through a cascade of dual C-N bond formation, N-N bond formation, and an acyl migration-based C-C bond formation, all catalyzed by molecular iodine. mdpi.comorganic-chemistry.org
MCRs can also be combined with other synthetic steps in a one-pot fashion to generate even more complex fused 1,2,3-triazole scaffolds. nih.gov For instance, a sequential MCR followed by an intramolecular azide-alkyne cycloaddition (IAAC) can be used to construct triazole-fused heterocycles. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of 1,2,3-triazoles to develop more environmentally friendly and sustainable processes. rsc.org This involves the use of greener solvents, catalysts, and energy sources. rsc.org
One of the key aspects of green triazole synthesis is the use of environmentally benign solvents. Water has been successfully employed as a solvent for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with visible-light promotion allowing for mild reaction conditions. consensus.app Glycerol has also been identified as an effective green solvent for the one-pot, three-component synthesis of 1,2,3-triazoles. consensus.app Deep eutectic solvents (DES) have also been developed as green and reusable catalytic systems for triazole synthesis. consensus.app
Solvent-free reaction conditions represent another important green chemistry approach. Microwave-assisted synthesis of 1,2,3-triazoles in the absence of a solvent can significantly reduce waste and reaction times. rsc.org This method often proceeds with perfect 'atom economy', as all the atoms of the starting materials are incorporated into the product. rsc.org
The use of alternative energy sources, such as ultrasound, can also contribute to greener synthetic protocols. nih.gov Ultrasound irradiation has been shown to improve yields and reduce reaction times in the synthesis of triazole derivatives. nih.gov
| Green Chemistry Approach | Description | Example | Reference |
| Green Solvents | Use of environmentally friendly solvents like water or glycerol. | Visible-light-promoted CuAAC in water. | consensus.app |
| Solvent-Free Synthesis | Reactions conducted without a solvent, often using microwave irradiation. | Microwave-assisted 1,3-dipolar cycloaddition of an organic azide and an alkyne. | rsc.org |
| Alternative Energy Sources | Utilization of ultrasound to promote reactions. | Ultrasound-assisted synthesis of azidobenzothiazoles. | nih.gov |
| Reusable Catalysts | Development of catalysts that can be easily recovered and reused. | Cu(II)-acidic deep eutectic solvent (Cu(II)-ADES) system. | consensus.app |
Utilization of Environmentally Benign Catalysts and Solvents
The principles of green chemistry are increasingly being applied to the synthesis of 1,2,3-triazole derivatives to reduce the environmental footprint of chemical processes. researchgate.net This involves the use of non-toxic, recyclable catalysts and solvents. researchgate.net Water, glycerol, and deep eutectic solvents are notable examples of green solvents that have been successfully employed in triazole synthesis. consensus.app
Recent advancements have highlighted the use of biodegradable solvents like Cyrene™, derived from cellulose, as a sustainable alternative to hazardous solvents such as DMF and DMSO. nih.gov A key advantage of using Cyrene™ is the simplified product isolation, often requiring only precipitation in water, which eliminates the need for extractions with organic solvents and column chromatography. nih.gov
In addition to green solvents, the development of novel catalytic systems is crucial. Copper nanoparticles, sometimes supported on materials like charcoal (Cu/C), have proven effective in catalyzing the three-component coupling reactions to form 1,2,3-triazoles in water, with the added benefit of catalyst recyclability. consensus.app Engineered nanocatalysts, such as the Cu@KCC-1-NH-CS2 nanoreactor, have demonstrated high catalytic performance and reusability in aqueous media. consensus.app Furthermore, catalyst-free reaction conditions are gaining attention as a cost-effective and environmentally friendly approach, avoiding the use of potentially toxic and difficult-to-remove metal catalysts. nih.gov
The following table summarizes various environmentally benign catalysts and solvents used in the synthesis of 1,2,3-triazole analogs.
Table 1: Environmentally Benign Catalysts and Solvents in 1,2,3-Triazole Synthesis
| Catalyst System | Solvent | Key Advantages |
|---|---|---|
| Copper Nanoparticles on Charcoal (Cu/C) | Water | High regioselectivity, catalyst recyclable up to ten times. consensus.app |
| Cu@KCC-1-NH-CS2 Nanoreactor | Water | High catalytic performance, short reaction times, excellent reusability. consensus.app |
| Fehling Solution with N,N-diisopropylethylamine and hydrazine | None (uses Fehling solution as a solvent system) | Mild reaction conditions, avoids organic solvents. consensus.app |
| Copper(I) Iodide | Cyrene™ | Biodegradable solvent, simple product isolation via precipitation, avoids organic extractions. nih.gov |
Ultrasonic Energy and Microwave Irradiation Applications in Synthesis
Alternative energy sources like ultrasonic energy and microwave irradiation have emerged as powerful tools in the synthesis of 1,2,3-triazoles, offering significant advantages over conventional heating methods. nih.govrsc.org These techniques often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.govnih.gov
Microwave-assisted synthesis, in particular, has been shown to be highly efficient. rsc.org For instance, the synthesis of certain 1,2,4-triazole (B32235) derivatives was completed in just one minute with an 85% yield under microwave irradiation, compared to over four hours required for the conventional method. nih.gov Similarly, other studies have reported that microwave-assisted synthesis can be 36 to 72 times faster than conventional heating, with significantly higher yields. nih.gov The use of microwave irradiation can be combined with solvent-free conditions or solid supports like silica (B1680970) gel, further enhancing the environmental friendliness of the synthesis. researchgate.net
Ultrasound-assisted synthesis also provides a green alternative for promoting chemical reactions. nih.gov Sonication has been successfully used in the copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) reaction to produce 1,2,3-triazoles. nih.gov This method has been shown to reduce reaction times and improve yields compared to silent (non-sonicated) reactions under otherwise identical conditions. nih.gov The combination of ultrasound with benign solvents further contributes to the development of sustainable synthetic protocols. nih.gov In some cases, a simultaneous application of both ultrasound and microwave irradiation has been employed to accelerate one-pot click reactions, leading to high yields in very short reaction times. proquest.com
The table below provides a comparison of conventional and alternative energy methods for the synthesis of triazole derivatives.
Table 2: Comparison of Synthesis Methods for Triazole Derivatives
| Method | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | CuI | 8 hours | - | ias.ac.in |
| Microwave Irradiation | CuI | 12 minutes | Higher than conventional | ias.ac.in |
| Conventional Heating | - | Several hours | - | nih.gov |
| Microwave Irradiation | - | 33–90 seconds | 82% | nih.gov |
| Silent (Conventional) | Copper | Longer | Lower | nih.gov |
| Ultrasound Irradiation | Copper | Shorter | Higher | nih.gov |
Synthesis of Key Precursors and Intermediates for this compound Derivatives
The synthesis of this compound and its derivatives relies on the availability of key precursors and intermediates. nih.gov A crucial starting material for introducing the benzonitrile moiety is 3-aminobenzonitrile. sigmaaldrich.comchemicalbook.com This compound can be synthesized through methods such as the dehydration of 3-aminobenzamide (B1265367) using reagents like thionyl chloride in a suitable solvent like toluene. chemicalbook.com
The formation of the 1,2,3-triazole ring itself typically involves a cycloaddition reaction between an azide and an alkyne. tandfonline.com Therefore, the synthesis of appropriately functionalized organic azides and alkynes is a critical step. For instance, in the synthesis of certain biphenyl-1,2,3-triazol-benzonitrile derivatives, a key intermediate is formed through the reaction of a compound containing a terminal alkyne with an azide precursor. nih.gov
The synthesis of precursors can be designed to allow for the late-stage introduction of various functional groups, enabling the creation of a library of derivatives. chemrxiv.org One-pot procedures are often developed to streamline the synthesis and avoid the isolation of potentially hazardous intermediates like organic azides. chemrxiv.orgscielo.org.mx Common precursors for the nitrogen atoms in the triazole ring include sodium azide, trimethylsilyl (B98337) azide, and various alkyl or aryl azides. frontiersin.org For the carbon atoms, a wide range of compounds containing alkyne functionalities are utilized. tandfonline.com
Key precursors and their synthetic routes are outlined below:
3-Aminobenzonitrile : A common precursor for the benzonitrile portion of the target molecule. It can be prepared by the dehydration of 3-aminobenzamide. chemicalbook.com This compound serves as a building block for introducing the 3-cyanophenyl group. sigmaaldrich.com
Organic Azides : These are essential for the Huisgen 1,3-dipolar cycloaddition. They can be generated in situ from corresponding halides or amines to improve safety and efficiency. proquest.com Aryl azides are common precursors for N-aryl triazoles. researchgate.net
Terminal Alkynes : These are the other key component for the cycloaddition reaction. Propargyl bromide and other propargylated compounds are frequently used to introduce the alkyne functionality onto a molecular scaffold. nih.govbohrium.com
The following table lists some of the key precursors and intermediates involved in the synthesis of 1,2,3-triazole derivatives.
Table 3: Key Precursors and Intermediates for 1,2,3-Triazole Synthesis
| Precursor/Intermediate | Role in Synthesis | Common Synthetic Route |
|---|---|---|
| 3-Aminobenzonitrile | Source of the 3-cyanophenyl moiety. | Dehydration of 3-aminobenzamide. chemicalbook.com |
| Alkyl/Aryl Azides | Nitrogen source for the triazole ring in cycloaddition reactions. frontiersin.org | Reaction of corresponding halides with sodium azide. nih.gov |
| Terminal Alkynes (e.g., Propargyl Bromide) | Carbon source for the triazole ring in cycloaddition reactions. | Commercially available or synthesized via standard organic methods. bohrium.com |
Advanced Structural Characterization and Solid State Analysis
X-ray Crystal Structure Determination of 3-(2H-1,2,3-Triazol-2-yl)benzonitrile and Analogues
The determination of the three-dimensional structure of this compound and related compounds through single-crystal X-ray diffraction provides fundamental insights into their stereochemistry and electronic properties.
Molecular Conformation and Torsion Angles
Table 1: Selected Torsion Angles in Analogous Triazole Derivatives
| Compound Analogue | Ring 1 | Ring 2 | Torsion Angle (°) |
|---|---|---|---|
| 3-(2H-Benzotriazol-2-yl)-1-(4-fluorophenyl)propan-1-one nih.gov | Benzotriazole | Fluoro-substituted benzene (B151609) | 67.97 (2) |
| 4-[(1-Benzyl-1,2,3-triazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one (Molecule 1) nih.gov | Triazole | Fused benzene | 74.2 (2) |
| 4-[(1-Benzyl-1,2,3-triazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one (Molecule 1) nih.gov | Triazole | Terminal benzene | 83.2 (2) |
| 4-[(1-Benzyl-1,2,3-triazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one (Molecule 2) nih.gov | Triazole | Fused benzene | 77.8 (2) |
| 4-[(1-Benzyl-1,2,3-triazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one (Molecule 2) nih.gov | Triazole | Terminal benzene | 82.9 (2) |
Bond Lengths and Angles within the Triazole-Benzonitrile Framework
The bond lengths and angles within the this compound framework are consistent with the hybridisation of the constituent atoms. The benzonitrile (B105546) moiety exhibits typical aromatic C-C bond lengths, while the C≡N triple bond of the nitrile group is characteristically short. The 1,2,3-triazole ring has N-N and C-N bond lengths that are intermediate between single and double bonds, indicating electron delocalization within the heterocyclic ring. researchgate.net Bond angles within the benzene and triazole rings are close to 120°, as expected for sp²-hybridized atoms in five- and six-membered rings. researchgate.net
Table 2: Typical Bond Lengths and Angles in Triazole and Benzonitrile Derivatives
| Bond/Angle | Typical Value |
|---|---|
| Bond Lengths (Å) | |
| C-C (benzene) | ~1.39 |
| C-H (benzene) | ~1.08 |
| C-C (linking C) | ~1.48 |
| C-N (triazole) | ~1.35 |
| N-N (triazole) | ~1.33 |
| C≡N (nitrile) | ~1.14 |
| **Bond Angles (°) ** | |
| C-C-C (benzene) | ~120 |
| C-N-N (triazole) | ~108-110 |
| N-N-N (triazole) | ~108-110 |
| C-C≡N (nitrile) | ~180 |
Analysis of Supramolecular Interactions in Crystalline States
The packing of this compound and its analogues in the solid state is directed by a variety of non-covalent interactions, which collectively determine the crystal's stability and physical properties.
Hydrogen Bonding Networks (C-H...N, C-H...O)
In the absence of strong hydrogen bond donors like O-H or N-H, the crystal structures of triazole-benzonitrile derivatives are often stabilized by weaker C-H...N and C-H...O hydrogen bonds. The nitrogen atoms of the triazole and nitrile groups are effective hydrogen bond acceptors. researchgate.net Aromatic C-H groups can act as donors, leading to the formation of extended networks that link molecules into chains, sheets, or more complex three-dimensional architectures. rsc.orgresearchgate.net For instance, in the crystal structure of 3-(2H-benzotriazol-2-yl)-1-(4-fluorophenyl)propan-1-one, weak intermolecular C-H...N interactions are observed. nih.gov The presence of other functional groups can introduce additional hydrogen bonding motifs, such as C-H...O interactions with carbonyl or ether oxygen atoms. researchgate.net
π-π Stacking Interactions
Aromatic rings in close proximity within a crystal lattice can engage in π-π stacking interactions, which are crucial for the stabilization of the crystal structure. mdpi.com These interactions can occur between the benzonitrile rings, the triazole rings, or between a benzonitrile and a triazole ring of adjacent molecules. researchgate.netresearchgate.net The geometry of these interactions can vary, including face-to-face and offset or parallel-displaced arrangements. mdpi.com In a derivative, 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile, π-π stacking is noted as a stabilizing secondary interaction. researchgate.net The distance between the centroids of the interacting rings is typically in the range of 3.3 to 3.8 Å. nih.gov
Hirshfeld Surface Analysis and Quantitative Contribution of Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For triazole-containing compounds, this analysis provides a detailed breakdown of the close contacts that govern the crystal packing. While a specific study for this compound is not detailed, analysis of structurally similar triazole derivatives provides a clear indication of the expected interactions. nih.govresearchgate.net
The analysis involves mapping the dᵢ (distance from the surface to the nearest nucleus inside the surface) and dₑ (distance from the surface to the nearest nucleus outside the surface) properties onto the surface. These are combined into a normalized contact distance (dₙₒᵣₘ), which highlights regions of significant intermolecular contact.
Table 1: Quantitative Contribution of Intermolecular Contacts in Structurally Similar Triazole Compounds
| Intermolecular Contact Type | Contribution Percentage (%) in 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile nih.gov | Contribution Percentage (%) in a Dihydro-1H-1,3-benzodiazol-2-one Derivative researchgate.net |
| H···H | 35.9% | 52.1% |
| N···H / H···N | 26.2% | - |
| C···H / H···C | 8.7% | 23.8% |
| O···H / H···O | 9.9% | 11.2% |
| C···C | 7.3% | - |
| C···N / N···C | 7.2% | - |
These data indicate that van der Waals forces, represented by the high percentage of H···H contacts, are the most dominant interactions in the crystal packing of such molecules. researchgate.net The significant contributions from contacts involving nitrogen and carbon highlight the role of C-H···N, C-H···π, and π-π stacking interactions in stabilizing the crystal structure. nih.govnih.gov
Vibrational Spectroscopy for Conformational and Intermolecular Interaction Insights
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, offers profound insights into the molecular structure beyond simple functional group identification. For this compound, specific vibrational modes are sensitive to the molecule's conformation and the intermolecular forces it experiences in the solid state.
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental spectra to provide rigorous assignments for the observed vibrational bands. nih.govresearchgate.net The nitrile (C≡N) stretching vibration is particularly informative. In isolated benzonitrile, this band appears around 2244 cm⁻¹. nii.ac.jp Its frequency in the solid state of this compound would be sensitive to intermolecular interactions, such as hydrogen bonding to the nitrogen atom, which typically causes a shift in the absorption frequency. researchgate.netnii.ac.jp
The vibrational modes of the 1,2,3-triazole ring also serve as markers for its isomeric form (1H- vs. 2H-) and its interaction with neighboring molecules. nih.gov Differences in the charge density distribution between 1H- and 2H-isomers of 1,2,3-triazole lead to distinct features in their vibrational spectra. nih.gov High-resolution infrared spectroscopy can precisely determine the energies of these vibrational states. nsf.gov
Table 2: Key Vibrational Modes and Their Significance
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Insights Provided |
| C≡N Stretch | 2220-2260 | Sensitive to electronic effects of the triazole ring and intermolecular interactions (e.g., hydrogen bonding) at the nitrile nitrogen. researchgate.netnii.ac.jp |
| Triazole Ring Breathing/Stretching | 1400-1600 | Characteristic "marker bands" can help distinguish between 1H- and 2H-isomers and are affected by substituent effects. nih.gov |
| C-H Stretching (Aromatic) | 3000-3100 | Provides information on the aromatic systems of the benzonitrile and triazole rings. |
| In-plane and Out-of-plane C-H Bending | 1000-1300, 690-900 | These modes are influenced by crystal packing forces and can provide clues about molecular conformation and stacking. |
By analyzing shifts and changes in the intensity of these key bands, one can deduce information about the strength of intermolecular hydrogen bonds and π-π stacking interactions within the crystal lattice, offering a more dynamic view of the solid-state structure.
Detailed Spectroscopic Elucidation of Complex Derivatives
Advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for the unambiguous structural confirmation of complex molecules derived from the this compound scaffold.
Advanced NMR Spectroscopy: For complex derivatives, ¹H and ¹³C NMR spectra provide the fundamental framework for structure determination. nih.govmdpi.com In a series of synthesized biphenyl-1,2,3-triazol-benzonitrile derivatives, the proton on the triazole ring typically appears as a singlet in the range of 8.08–8.59 ppm. nih.gov The protons of the benzonitrile group exhibit characteristic splitting patterns and chemical shifts depending on their position relative to the triazole and cyano groups.
Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning specific proton and carbon signals, especially in complex structures where signals may overlap. mdpi.commdpi.comipb.pt For example, an HMBC experiment can show correlations between protons on the benzonitrile ring and the carbon atoms of the triazole ring, confirming their connectivity.
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Complex Derivative (Example: 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-((4-methylpiperazin-1-yl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile) nih.gov
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Triazole-H | 8.39 | s | Proton on the 1,2,3-triazole ring |
| Benzonitrile-H | 8.23 | s | Aromatic proton on the benzonitrile ring |
| Benzonitrile-H | 8.19 | dt | Aromatic proton on the benzonitrile ring |
| Benzonitrile-H | 7.77-7.69 | m | Aromatic protons on the benzonitrile ring |
| -O-CH₂-Triazole | 5.32 | s | Methylene (B1212753) bridge protons |
| Biphenyl-O-CH₂ | 5.12 | s | Benzylic methylene protons |
| Piperazine-N-CH₂ | 3.79 | s | Methylene protons adjacent to phenoxy ring |
| Piperazine-N-CH₃ | 2.47 | s | Methyl group on piperazine (B1678402) |
| Biphenyl-CH₃ | 2.28 | s | Methyl group on biphenyl (B1667301) ring |
High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement of the parent ion, often with an accuracy of four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. rsc.orgnih.gov Techniques like Electrospray Ionization (ESI) are commonly used. mdpi.com For novel synthesized derivatives, the experimentally determined mass is compared against the calculated mass for the proposed structure, providing definitive evidence for the compound's identity. nih.gov
Computational and Theoretical Investigations of the Chemical Compound
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure and optimized geometry of molecules. For aromatic heterocyclic systems like triazole-benzonitrile derivatives, DFT calculations, often employing the B3LYP functional with basis sets such as 6-311++G(d,p), are used to predict molecular geometries. ekb.egnih.gov
Studies on related structures, such as 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile, reveal that the geometry is optimized to find the minimum energy conformation. researchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles. Typically, the triazole and benzonitrile (B105546) rings are largely planar, though the dihedral angle between them is a critical parameter determining the extent of electronic communication between the two moieties. nih.gov The presence of intramolecular hydrogen bonding and other non-covalent interactions can also influence the final geometry. nih.gov
| Methodology | Typical Application | Common Basis Set | Reference |
|---|---|---|---|
| DFT (B3LYP Functional) | Geometry Optimization, Electronic Structure | 6-311++G(d,p) | ekb.eg |
| DFT (B3LYP Functional) | Geometry and Vibrational Frequencies | 6-31+G(d,p) | mdpi.com |
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the properties of electronic excited states. uci.edu It is used to calculate the vertical excitation energies, which correspond to the absorption maxima (λ_max_) in UV-visible spectra, and the oscillator strengths, which relate to the intensity of the absorption. researchgate.net
For chromophores containing the 1,2,3-triazole moiety, TD-DFT calculations can be challenging. Studies have shown that the predicted photophysical properties can be highly sensitive to the choice of the exchange-correlation functional and the inclusion of solvent effects. rsc.org For example, range-separated functionals like CAM-B3LYP and ωB97X-D are often required to accurately model potential charge-transfer states that are common in donor-acceptor systems. rsc.org Despite these challenges, TD-DFT remains an invaluable tool for rationalizing the observed absorption and fluorescence spectra of these compounds. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE_gap_) is a critical parameter that indicates the molecule's chemical stability and the energy required for electronic excitation. researchgate.net
In compounds containing both a triazole and a benzonitrile group, the distribution of these orbitals is often distinct. For instance, in 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile, the HOMO is typically localized on the more electron-rich phenyl-triazole portion, while the LUMO is concentrated on the electron-withdrawing benzonitrile moiety. researchgate.net This separation facilitates an intramolecular charge transfer (ICT) upon photoexcitation. The Mulliken charge analysis, derived from DFT calculations, provides a quantitative measure of the partial atomic charges, further detailing the electron distribution across the molecule. researchgate.net
| Parameter | Energy (eV) | Description | Reference |
|---|---|---|---|
| E_HOMO_ | -6.89 | Energy of the Highest Occupied Molecular Orbital | researchgate.net |
| E_LUMO_ | -1.60 | Energy of the Lowest Unoccupied Molecular Orbital | researchgate.net |
| ΔE_gap_ | 5.29 | HOMO-LUMO Energy Gap | researchgate.net |
Note: Data is for 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile.
While FMO theory provides a good starting point, electronic transitions calculated by TD-DFT are often composed of a complex combination of many single-orbital excitations. Natural Transition Orbital (NTO) analysis offers a more compact and chemically intuitive picture by transforming this complex set of orbitals into a few pairs of "hole" and "particle" orbitals that dominate the transition. github.ioq-chem.com
The "hole" NTO represents the orbital from which the electron is excited, and the "particle" NTO represents the orbital to which the electron moves. rsc.org This method is particularly useful for characterizing the nature of an excited state (e.g., as a local excitation, π-π*, or an intramolecular charge transfer). researchgate.netresearchgate.net For donor-acceptor molecules, NTO analysis clearly visualizes the charge separation, showing the hole density on the donor moiety and the particle density on the acceptor moiety. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. frontiersin.org
For molecules with multiple rotatable bonds, like the one connecting the triazole and benzonitrile rings, MD simulations can be used to explore the conformational landscape. ekb.egekb.eg By simulating the molecule for nanoseconds or longer, it is possible to identify the most populated (lowest energy) conformational states and the energy barriers for converting between them. ekb.eg Studies on benzonitrile have shown how interactions with adjacent molecules influence its local structure and orientation. nih.gov This information is critical for understanding how the molecule's shape influences its properties and its ability to interact with other molecules.
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), typically a protein or enzyme. pnrjournal.com This method is central to computer-aided drug design. Derivatives of 1,2,3-triazole are frequently investigated as potential inhibitors for a wide range of biological targets. mdpi.comnih.govnih.gov
In a typical docking study, the 3D structure of the ligand is computationally placed into the active site of the target protein. A scoring function then estimates the binding affinity, usually reported in kcal/mol, with more negative values indicating stronger binding. mdpi.com Docking studies on various triazole-benzonitrile derivatives have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, a series of complex biphenyl-triazol-benzonitrile derivatives were docked into the PD-L1 protein, a target in cancer immunotherapy, to rationalize their inhibitory activity. nih.gov Similarly, other derivatives have been studied as potential inhibitors of targets like VEGFR-2 and various bacterial enzymes. nih.govresearchgate.net
| Compound Class | Protein Target | Reported Binding Affinity (kcal/mol) | Key Finding | Reference |
|---|---|---|---|---|
| Biphenyl-triazol-benzonitrile derivative | PD-L1 | Not specified (favorable interaction) | Compound interacts well with the PD-L1 dimerization site. | nih.gov |
| Benzothiazole-triazole derivative | CYP51 (antifungal target) | -9.6 | High binding energy suggests potential as a promising inhibitor. | mdpi.com |
| Phthalazone-triazole conjugate | VEGFR-2 | Not specified (stable interactions) | Confirmed stable protein-ligand interactions within the binding pocket. | nih.gov |
| Triazole-benzimidazolone derivative | Hepatitis C Virus Protein (8DK6) | -7.16 | Good binding energy suggests potential as an anti-HCV agent. | bohrium.com |
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method also estimates the strength of the interaction, typically reported as a binding energy or affinity.
Studies on derivatives of the 1,2,3-triazole benzonitrile core have demonstrated their potential to interact with various significant biological targets. For instance, a series of 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were designed as inhibitors of the Programmed death-protein 1/Programmed death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint in cancer therapy. nih.govresearchgate.net Molecular docking studies indicated that these compounds could effectively interact with the PD-L1 dimer. nih.gov The inhibitory activity, a measure of binding affinity, was quantified for several compounds in this series, as shown in the table below. nih.gov
| Compound Number | Structure | Inhibitory Concentration (IC50 in µM) |
| 6 | 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile Hydrochloride | 12.28 |
| 7 | 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 8.52 |
| 8a | 3-(4-((2-((4-methylpiperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 14.08 |
Furthermore, computational analyses of other 1,2,3-triazole-containing molecules have revealed strong binding to different biological macromolecules. Molecular docking of 1,2,3-triazolyl esters of ketorolac (B1673617) predicted potent allosteric binding to p21-activated kinase 1 (PAK1), with binding energies ranging from -8.6 to -9.2 kcal/mol. nih.gov Similarly, studies on 1,2,3-triazole-based compounds targeting human aromatase cytochrome P450 showed favorable binding affinities, suggesting their potential as novel aromatase inhibitors. ekb.eg
Analysis of Critical Residue Interactions and Binding Site Characteristics
Beyond predicting binding affinity, molecular docking elucidates the specific interactions between a ligand and the amino acid residues within the binding site of a protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for stable binding and biological activity.
In the investigation of biphenyl-1,2,3-triazol-benzonitrile derivatives as PD-L1 inhibitors, docking simulations revealed key interactions within the binding pocket. For example, analysis showed that the cationic amine of the piperazine (B1678402) ring could form strong hydrogen bonds with the backbone of residues Phe19 and Ala121. nih.gov A weaker electrostatic interaction with Asp122 was also observed. nih.gov The presence or absence of these specific interactions was found to correlate with the observed inhibitory activity (IC50 values), highlighting their importance for ligand binding. nih.gov
A summary of these key predicted interactions is presented below.
| Compound | Interacting Residues | Type of Interaction | Distance (Å) |
| Compound 6 | Phe19 | Hydrogen Bond | 2.4 |
| Ala121 | Hydrogen Bond | 2.1 | |
| Asp122 | Electrostatic | 4.6 | |
| Compound 8a | Asp122 | Hydrogen Bond | 3.1 |
These detailed interaction analyses are crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity. rsc.orgnih.gov 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide insights into how steric and electrostatic fields of a molecule influence its activity, which can guide further chemical modifications. nanobioletters.comresearchgate.net
For 1,2,3-triazole derivatives, QSAR studies have been successfully employed to understand the structural requirements for various biological activities. In a study of 1,2,3-triazole analogs as aromatase inhibitors, a QSAR model was developed that demonstrated a strong correlation between the chemical structures and their inhibitory activity. researchgate.net This model identified key molecular descriptors that influence the compound's potency. researchgate.net Another 3D-QSAR study on 1,2,4-triazole (B32235) derivatives as anticancer agents identified that steric and electrostatic properties were remarkable contributors to their biological activity. nih.gov
Key findings from QSAR studies on triazole derivatives are often distilled into essential molecular descriptors that predict activity.
| QSAR Study Subject | Key Descriptors/Findings |
| Anticancer 1,2,4-Triazole Derivatives | Steric and electrostatic fields significantly contribute to activity. nih.gov |
| Anticancer 1,2,3-Triazole Derivatives | Steric and electrostatic field contours from CoMFA models guided the design of new potent molecules. nanobioletters.com |
| β3 GABA Receptor Antagonists | CoMFA/CoMSIA maps revealed the importance of an electronegative substituent on the benzene (B151609) ring and a compact, hydrophobic substituent on the triazole ring for high potency. researchgate.net |
These models serve as predictive tools to estimate the activity of newly designed compounds, thereby prioritizing synthetic efforts toward molecules with the highest potential. nanobioletters.com
Computational Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The journey of a compound from administration to its target site and eventual elimination from the body is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these pharmacokinetic profiles early in the drug discovery process is crucial to avoid costly late-stage failures. Various in silico tools and web servers (e.g., SwissADME, admetSAR) are widely used to estimate these properties for novel compounds. pensoft.netnih.govmdpi.com
Computational ADME studies have been performed on numerous series of 1,2,3-triazole derivatives, providing a general pharmacokinetic outlook for this class of compounds. nih.govresearchgate.netmdpi.com These predictions typically evaluate parameters related to drug-likeness, such as adherence to Lipinski's Rule of Five, as well as specific pharmacokinetic characteristics. mdpi.comnih.gov
A summary of commonly predicted ADME properties for various 1,2,3-triazole-based compounds is provided below.
| ADME Parameter | Predicted Outcome for 1,2,3-Triazole Derivatives |
| Drug-Likeness | Generally show good profiles, often with no violations of Lipinski's Rule of Five. mdpi.comresearchgate.net |
| Gastrointestinal (GI) Absorption | Predictions range from low to high, indicating that oral bioavailability can vary depending on the specific substituents. pensoft.netnih.gov |
| Blood-Brain Barrier (BBB) Permeation | Generally predicted to be non-permeant, though some specific derivatives are anticipated to cross the BBB. ekb.eg |
| CYP450 Inhibition | Triazoles are known to interact with cytochrome P450 enzymes; in silico models predict inhibitory potential against various isoforms (e.g., CYP3A4), which is a key consideration for drug-drug interactions. mdpi.com |
| Toxicity | Often predicted to be non-mutagenic (AMES test negative) and non-carcinogenic. mdpi.com |
These in silico ADME predictions are vital for the early-stage assessment of the drug-like potential of compounds containing the 3-(2H-1,2,3-Triazol-2-yl)benzonitrile scaffold, helping to identify candidates with favorable pharmacokinetic properties for further development. pensoft.netnih.gov
Chemical Reactivity and Derivatization Strategies
Electrophilic and Nucleophilic Substitution Reactions of the Benzonitrile (B105546) Moiety
The benzonitrile portion of the molecule is susceptible to both electrophilic and nucleophilic substitution reactions, although the presence of the triazole ring can influence the regioselectivity and reactivity of these transformations. The cyano group is a meta-directing deactivator for electrophilic aromatic substitution, while it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. However, the position of the triazole substituent at the meta position relative to the cyano group complicates the prediction of substitution patterns.
In the context of related triazole-benzonitrile structures, modifications on the benzonitrile ring are often introduced prior to the formation of the triazole ring to ensure specific substitution patterns. For instance, in the synthesis of dual A2A/A2B adenosine (B11128) receptor antagonists, a substituted methylbenzonitrile core is utilized as a precursor. nih.gov This strategic approach allows for the precise placement of functional groups on the benzonitrile ring, which would be more challenging to achieve via direct substitution on the fully assembled 3-(2H-1,2,3-triazol-2-yl)benzonitrile molecule.
Functionalization of the Triazole Ring (e.g., N- and C-substitutions)
The 1,2,3-triazole ring is a robust and versatile heterocyclic system that can be functionalized at both its nitrogen and carbon atoms. nih.govrsc.org
N-Substitutions: The direct alkylation of NH-1,2,3-triazoles often leads to a mixture of N1 and N2 substituted isomers. rsc.orgnih.gov However, methods for the selective N2-alkylation of 1,2,3-triazoles have been developed, which are crucial for synthesizing specific isomers like this compound. rsc.orgnih.govsci-hub.ru For example, gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers has been shown to selectively produce N2-alkylated products. rsc.orgnih.gov Another approach involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides, which regioselectively yields 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org
C-Substitutions: The C-H bonds of the triazole ring can be functionalized through metal-catalyzed reactions. rsc.org Palladium-catalyzed C-H functionalization has been employed for the alkenylation and arylation of 2-substituted 1,2,3-triazole N-oxides at the C5 position. rsc.org This method provides a direct route to introduce various substituents onto the triazole ring, enhancing the structural diversity of the resulting compounds. rsc.org
Synthesis of Analogs with Diverse Scaffolds
The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities. organic-chemistry.orgrsc.orgnih.govnih.goviyte.edu.trmdpi.comnih.govresearchgate.netbohrium.comeurjchem.comnih.govresearchgate.netbiomedres.usresearchgate.netnih.gov
A notable application of the 3-(...)-benzonitrile core is in the design of inhibitors of the programmed death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction. nih.govnih.govbohrium.comacs.org In this context, a series of 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been synthesized and evaluated. nih.govnih.govbohrium.comacs.org These compounds feature a biphenyl (B1667301) moiety and a piperazine (B1678402) ring, which are crucial for their biological activity. The synthesis involves the click chemistry reaction between an azide-functionalized benzonitrile and an alkyne-containing biphenyl-piperazine scaffold. nih.gov
Interactive Data Table: Examples of Biphenyl-Piperazine Integrated Analogs
| Compound ID | Structure | Biological Activity (IC50) |
|---|---|---|
| Compound 7 | 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 8.52 µM |
| Compound 6 | 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile hydrochloride | 12.28 µM |
| Compound 8a | 3-(4-((2-((4-Methylpiperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 14.08 µM |
The triazole-benzonitrile framework has also been incorporated into hybrid molecules containing pyrimidine (B1678525) and other heterocyclic systems. nih.govnih.govresearchgate.net For instance, a series of triazole-pyrimidine-methylbenzonitrile derivatives have been designed and synthesized as dual A2A/A2B adenosine receptor antagonists. nih.gov The synthesis of these compounds involves a multi-step sequence, including Suzuki and Sonogashira coupling reactions, to construct the complex molecular architecture. nih.gov The triazole ring in these hybrids plays a crucial role in binding to the target receptors through π-π interactions. nih.gov
The conjugation of the triazole-benzonitrile scaffold with coumarin (B35378) and isatin (B1672199) moieties has led to the development of novel hybrid compounds with potential applications in medicinal chemistry. nih.goviyte.edu.trmdpi.comeurjchem.combiomedres.usnih.govmdpi.comnih.govresearchgate.net The synthesis of these hybrids is often achieved through click chemistry, where an azide-functionalized coumarin or isatin is reacted with an alkyne-bearing benzonitrile, or vice versa. mdpi.commdpi.com This modular approach allows for the creation of a diverse library of compounds for biological screening. nih.gov
Interactive Data Table: Examples of Coumarin and Isatin Conjugates
| Hybrid Type | Synthetic Strategy | Potential Applications |
|---|---|---|
| Coumarin-Triazole | Click chemistry between azido-coumarins and alkyne-benzonitriles | Anticancer, Antidiabetic |
| Isatin-Triazole | Click chemistry between azido-isatins and alkyne-benzonitriles | Antitubulin, Anticancer, Antiviral |
Photophysical Properties and Photoreactivity of Triazole-Benzenenitrile Systems
The combination of a triazole ring and a benzonitrile moiety can give rise to interesting photophysical properties. researchgate.netnih.govresearchgate.netresearchgate.netnih.govrsc.orghbku.edu.qanih.govrsc.orgnih.gov Triazole-containing compounds are known to exhibit fluorescence, and the emission properties can be tuned by the nature of the substituents on both the triazole and the aromatic rings. nih.govresearchgate.net The incorporation of a benzonitrile group can influence the electronic properties of the molecule, affecting its absorption and emission spectra. rsc.org
Studies on related 1,2,3-triazole-based chromophores have shown that the photophysical properties are sensitive to the substitution pattern and the surrounding solvent environment. researchgate.netrsc.org The charge transfer characteristics of these molecules in both the ground and excited states are key to understanding their fluorescence behavior. researchgate.net While specific photophysical data for this compound is not extensively detailed in the provided search results, the general principles of triazole-based fluorophores suggest that this compound and its derivatives could be of interest for applications in materials science and as fluorescent probes. nih.govresearchgate.net
Structure-Dependent Electronic Absorption and Emission Characteristics
The compound this compound belongs to the class of N-2-aryl-1,2,3-triazoles (NATs), which have been identified as a significant family of UV/blue-light-emitting fluorophores. nih.gov Research into this class demonstrates a strong correlation between the molecular structure and the resulting photophysical properties, such as electronic absorption and fluorescence emission. While both N-1-aryl and N-2-aryl isomers of 1,2,3-triazoles exhibit strong photoabsorption, only the N-2 substituted analogues, like this compound, typically display strong fluorescence emission in the UV/blue spectrum with high quantum efficiencies. nih.gov
The electronic properties of these compounds are heavily influenced by the nature of the substituent on the 2-aryl group. mdpi.com This allows for the tuning of optical properties, including emission wavelengths and Stokes shifts. nih.gov For instance, the presence of various electron-withdrawing or electron-donating groups on the phenyl ring attached to the N-2 position of the triazole dramatically influences the emission characteristics. mdpi.com Computational studies and X-ray crystal structure analysis suggest that the effective conjugation between the triazole ring and the N-2 aryl group is crucial for these fluorescent properties. nih.gov This has led to the proposal of a planar intramolecular charge transfer (PICT) mechanism to explain the observed solvent effects and fluorescence behavior. nih.gov
Detailed studies on a range of 2-aryl substituted triazoles have quantified these effects. The absorption maxima (λabs) are typically found in the ultraviolet region, while emission maxima (λem) occur in the blue region of the spectrum. mdpi.comnih.gov Quantum yields (Φ) can be quite high, reaching up to 65% in solvents like methanol, although some substituents can quench the fluorescence entirely. mdpi.com The specific placement of the cyano group in the meta position, as in this compound, modulates the electronic distribution and thus its specific absorption and emission profile compared to other isomers or substituted analogues.
The following table presents photophysical data for a selection of 2-aryl substituted 1,2,3-triazoles, illustrating the impact of the substituent on the phenyl ring.
| Compound (2-Aryl Group) | λabs (nm) | λem (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| 4-Methoxyphenyl | 296 | 350 | 0.62 |
| Phenyl | 283 | 338 | 0.23 |
| 4-Chlorophenyl | 288 | 340 | 0.60 |
| 4-Bromophenyl | 290 | 340 | 0.61 |
| 4-Nitrophenyl | 325 | - | 0.00 |
| 2,4-Dichlorophenyl | 286 | 335 | 0.60 |
Data sourced from a study on 2-aryl substituted triazoles in methanol. The specific compound this compound is not listed but the data illustrates the general structure-property relationships for this class of molecules. mdpi.com
Investigations into Photochemical Cyclization and Isomerization Processes
The photochemical reactivity of the 1,2,3-triazole scaffold is a subject of scientific inquiry, though specific investigations into the photochemical cyclization and isomerization of this compound itself are not extensively documented in the literature. Generally, the photochemical behavior of triazole derivatives can encompass a range of reactions, including decomposition, rearrangement, or participation in larger photoresponsive systems.
One documented photochemical reaction for some 1-substituted 1,2,3-benzotriazoles is a denitrogenative transformation, where the molecule expels a molecule of nitrogen (N₂) upon irradiation to generate other cyclic products. researchgate.net This type of reaction represents a decomposition or rearrangement pathway rather than a simple isomerization or cyclization that retains the core atomic composition.
In a different context, the 1,2,3-triazole ring has been incorporated as a key component in molecular photoswitches, such as arylazo-1,2,3-triazoles. chemrxiv.orgresearchgate.net In these complex molecules, the triazole ring acts as a linker or a "self-decoupling" unit that separates the photoswitchable azo (-N=N-) group from other parts of the molecule. chemrxiv.orgresearchgate.net The photoisomerization (E/Z isomerization) occurs at the azo bond upon UV-Vis light irradiation, while the triazole ring itself remains stable and serves to modulate the electronic properties of the system. chemrxiv.org This demonstrates the stability of the triazole ring under photochemical conditions where other parts of the molecule are designed to be reactive.
Furthermore, oxidative photochemical cyclization has been employed in the synthesis of complex fused systems containing a triazole ring, such as dithiazolobenzotriazoles. researchgate.net However, in these cases, the photochemical step involves the formation of a larger heterocyclic system from a precursor molecule, rather than a cyclization or isomerization of the pre-formed 2-aryl-1,2,3-triazole core itself. researchgate.net
Based on available research, the 2H-1,2,3-triazole core, as found in this compound, is noted more for its role as a stable fluorophore rather than as a photochemically reactive center for cyclization or isomerization reactions. While the broader field of triazole photochemistry is active, specific studies detailing these particular reaction pathways for simple N-2-aryl-1,2,3-triazoles are not prominent.
Mechanistic Investigations of Molecular Interactions and Biological Target Engagement in Vitro and in Silico Focus
Studies on Protein-Ligand Binding Mechanisms
Engagement with Adenosine (B11128) Receptors (A2A/A2B)
Specific studies on the engagement of "3-(2H-1,2,3-Triazol-2-yl)benzonitrile" with A2A or A2B adenosine receptors have not been identified. The development of adenosine receptor antagonists has included scaffolds containing triazole and benzonitrile (B105546) moieties, but the research has been directed towards more complex chemical structures, and no data is available for the specific compound .
Enzyme Inhibition Mechanistic Studies
Inhibition of Proteases (e.g., Human Neutrophil Elastase, Matrix Metalloproteinases) and Tyrosinase
There is a lack of specific data on the inhibitory activity of "this compound" against proteases such as human neutrophil elastase and matrix metalloproteinases (MMPs), or the enzyme tyrosinase. Computational and in vitro studies have been conducted on various triazole analogues for their potential as inhibitors of these enzymes, but these investigations have focused on different structural derivatives, and no specific findings for "this compound" are reported. rjptonline.orgresearchgate.net
Sphingosine Kinase-2 (SphK2) Inhibition Studies
Sphingosine kinase (SphK) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the formation of sphingosine-1-phosphate (S1P), a key signaling molecule involved in various cellular processes, including proliferation and survival. nih.gov Two isoforms, SphK1 and SphK2, have been identified, with SphK2 being predominantly located in the nucleus. nih.gov The inhibition of these kinases is a significant area of research for therapeutic development.
While direct in vitro inhibition studies specifically on this compound against SphK2 are not extensively detailed in the available literature, the broader class of 1,2,3-triazole-based compounds has been investigated as SphK inhibitors. nih.govresearchgate.net For instance, two series of 1,4-disubstituted 1,2,3-triazoles were synthesized and evaluated for their ability to inhibit Sphingosine Kinase. nih.govresearchgate.net These studies provide a foundational understanding that the triazole scaffold can be a viable backbone for the design of SphK inhibitors. nih.govresearchgate.net The general structure of these inhibitors includes a lipophilic tail and a polar headgroup, which are crucial for interaction with the enzyme's active site. nih.govresearchgate.net Further research focusing on benzonitrile-substituted triazoles is necessary to elucidate the specific inhibitory potential and mechanism of this compound on SphK2.
Carbonic Anhydrase II (CA II) Interaction and Inhibition
Carbonic Anhydrase II (CA II) is a zinc-containing metalloenzyme that plays a crucial role in various physiological processes. A number of 1H-1,2,3-triazole analogs have been synthesized and evaluated for their in vitro inhibitory activity against both bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. nih.govnih.gov Several of these compounds demonstrated significant inhibitory potential. For example, in one study, compounds 9i, 7d, 9h, 9o, 9g, and 9e were potent inhibitors of bCA-II with IC50 values ranging from 11.1 to 17.8 µM. nih.gov For hCA-II, compounds 9i, 9c, 9o, and 9j showed considerable potential with IC50 values between 10.9 and 18.5 µM. nih.govnih.gov
Kinetic studies have revealed that these triazole compounds act as competitive inhibitors for both bCA-II and hCA-II. nih.govnih.gov Molecular docking studies further support these findings, indicating that the active compounds fit well within the active site of CA-II. nih.govnih.gov These in silico models provide a visual and energetic basis for the observed inhibitory activity, highlighting key interactions between the triazole derivatives and the amino acid residues of the enzyme's active site. nih.govnih.gov
Elucidation of Structure-Activity Relationships within Derivatized Series
Impact of Substituent Electronic and Steric Properties on Interaction Efficacy
The biological activity of triazole derivatives is significantly influenced by the electronic and steric properties of their substituents. In the context of antifungal activity, the introduction of halogens, alkoxy, nitro, and cyano groups into the phenyl ring of triazole side chains has been shown to modulate their electronic effects. researchgate.net For instance, chlorine exhibits strong inductive electron-attracting effects, which can alter the interaction of the molecule with its target. researchgate.net These substituents can also impact the steric characteristics and the hydrophilic-hydrophobic balance of the molecules, which are critical for optimal binding to target proteins. nih.gov
In a series of triazole derivatives designed as aromatase inhibitors, computer calculations suggested a correlation between anti-aromatase activity and the distance between the nitrogen in position 3 or 4 of the triazole ring and the cyano group nitrogen. canada.ca This highlights the importance of the spatial arrangement of key functional groups for biological activity. Furthermore, studies on benzothiazole-triazole derivatives have indicated that the electron-donating or withdrawing nature of substituents on the phenyl ring affects their antiproliferative activity. nih.gov
Role of the Triazole Core in Molecular Recognition and Stability
The 1,2,3-triazole ring is a key structural motif in medicinal chemistry due to its unique properties that contribute to molecular recognition and stability. chemistryanywhere.com This five-membered heterocyclic ring is aromatic and possesses a significant dipole moment, which allows it to participate in various non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking with biological targets. researchgate.netchemistryanywhere.com These interactions are crucial for the binding affinity and specificity of a ligand to its receptor or enzyme. chemistryanywhere.com
The triazole core is also known for its chemical stability, being resistant to metabolic degradation, hydrolysis, oxidation, and reduction. nih.gov This stability makes it a favorable linker or scaffold in drug design, as it can connect different pharmacophoric fragments without being susceptible to cleavage. The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, further enhancing the binding to biological macromolecules. researchgate.net In the context of aromatase inhibitors, the nitrogen atom at position 3 or 4 of the triazole ring is considered essential for high activity, underscoring the critical role of the triazole core in molecular recognition and biological function. canada.ca
Modulation of Cellular Pathways through Molecular Target Interaction (without clinical outcome or efficacy)
Triazole derivatives have been shown to modulate various cellular signaling pathways through their interaction with specific molecular targets. For example, certain triazole-containing compounds have been found to exert anti-inflammatory effects by inhibiting the generation of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition is achieved through the suppression of the NF-κB and MAPK signaling pathways. nih.gov
In the context of cancer, triazole derivatives have been designed as multitarget inhibitors, simultaneously affecting different proteins involved in tumor progression. nih.gov For instance, some triazole-based compounds have been developed to target both programmed death-ligand 1 (PD-L1) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov By inhibiting these targets, such compounds can interfere with immune evasion and angiogenesis, two critical pathways in cancer development. The ability of triazole derivatives to modulate these cellular pathways is a direct consequence of their specific interactions with key proteins, leading to the downstream regulation of signaling cascades.
Future Research Directions and Advanced Methodological Integration
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The synthesis of 2-substituted-2H-1,2,3-triazoles, such as 3-(2H-1,2,3-triazol-2-yl)benzonitrile, presents a significant challenge in regioselectivity, as many traditional methods yield mixtures of isomers. researchgate.net Future research must prioritize the development of synthetic routes that are not only highly regioselective for the 2H isomer but also align with the principles of green chemistry.
Key areas of development include:
Catalyst-Free Methodologies: Exploring catalyst-free and regioselective N-arylation reactions can provide scalable and environmentally benign pathways to N²-aryl-1,2,3-triazoles. organic-chemistry.org Such methods, proceeding under mild conditions, avoid the use of potentially toxic and expensive metal catalysts. rsc.org
Sustainable Catalysis: For catalyzed reactions, the focus should be on using earth-abundant metals or developing reusable heterogeneous catalysts. For instance, protocols using zinc-based nanocrystals have been developed for the synthesis of 1,4-disubstituted triazoles and could be adapted. rsc.org Similarly, employing biodegradable solvents like Cyrene™ can significantly reduce the environmental impact by eliminating the need for organic solvent extractions and purifications. nih.gov
Flow Chemistry: The implementation of continuous flow synthesis can offer improved control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety, particularly when handling potentially unstable intermediates like azides.
Alternative Precursors: Investigating novel precursors beyond the conventional azide-alkyne cycloadditions is a promising avenue. Methods involving the cycloaddition of tosylhydrazones with nitriles or the Cu-catalyzed annulation of azirines and aryldiazonium salts have shown success in producing N²-aryl-1,2,3-triazoles and warrant further exploration. organic-chemistry.org
| Synthetic Strategy | Key Advantages | Potential for Sustainability | Reference |
|---|---|---|---|
| Catalyst-Free N-Arylation | High regioselectivity, avoids metal catalysts, scalable. | High (eliminates catalyst toxicity and cost). | organic-chemistry.org |
| Cu-Catalyzed Annulation | Access to fully substituted N²-aryl-1,2,3-triazoles. | Moderate (dependent on copper sourcing and recycling). | organic-chemistry.org |
| Chan–Lam Arylation | Uses boronic acids, 100% regioselectivity for 2-N-aryl derivatives. | Moderate (copper-catalyzed, but can be performed in open air). | mdpi.com |
| ZnO Nanoparticle Catalysis | Reusable heterogeneous catalyst, eco-friendly protocol (water-driven). | Very High (reusable catalyst, green solvent). Note: Primarily for 1,4-isomers. | rsc.org |
| Use of Biodegradable Solvents (e.g., Cyrene™) | Eliminates hazardous organic solvents, simplifies product isolation. | Very High (reduces waste and operational costs). | nih.gov |
Advanced Spectroscopic Probes for Real-time Interaction Monitoring
Understanding the molecular interactions of this compound and its derivatives with biological targets is crucial for drug discovery. Future work should move beyond static structural characterization and focus on developing advanced spectroscopic probes for dynamic, real-time monitoring.
The 1,2,3-triazole scaffold is an excellent platform for creating "click-fluors"—modular fluorescent sensors generated through click chemistry. nih.govfigshare.combirmingham.ac.uk Derivatives of this compound could be designed as probes that change their photophysical properties upon binding to a specific biomolecule. Research should focus on:
Environment-Sensitive Fluorophores: Synthesizing derivatives that exhibit solvatochromism, where fluorescence emission spectra shift in response to the polarity of the local environment. rsc.org This would allow for the monitoring of binding events that involve a transition to a hydrophobic protein pocket.
Large Stokes Shift Probes: Developing probes with a large separation between excitation and emission maxima (Stokes shift) is critical for biological imaging to minimize background noise and light scattering. rsc.orgnih.gov
Multi-Spectroscopic Analysis: Combining techniques such as steady-state and time-resolved fluorescence spectroscopy with circular dichroism can provide comprehensive data on how a triazole derivative binds to and potentially alters the conformation of a target protein, as has been demonstrated for triazole fungicides interacting with human serum albumin. acs.orgnih.gov
NMR-Based Techniques: Employing advanced NMR techniques like saturation transfer difference (STD) NMR and WaterLOGSY to identify and characterize weak binding interactions between triazole derivatives and their macromolecular targets in real-time.
Integration of Machine Learning and AI in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel compounds. For this compound, these computational tools can accelerate the discovery of derivatives with desired properties.
Future applications in this area include:
Predictive Modeling: Using ML algorithms to build predictive models for various properties, such as bioactivity, toxicity, and pharmacokinetic profiles (ADMET), based on the chemical structure of triazole derivatives. researchgate.net This can help prioritize the synthesis of the most promising candidates.
Generative Models: Employing generative AI models to design novel triazole derivatives de novo that are optimized for binding to a specific biological target. These models can explore a vast chemical space to identify molecules with high predicted affinity and selectivity.
Isomer Property Prediction: Developing ML models specifically trained to differentiate between the properties of 1H- and 2H-1,2,3-triazole isomers. This would be invaluable for predicting the biological and material properties of this compound relative to its 1H counterpart.
Synthesis Planning: Utilizing AI-powered retrosynthesis tools to devise the most efficient and sustainable synthetic routes for novel, computationally designed derivatives.
| AI/ML Application | Objective | Potential Impact | Reference |
|---|---|---|---|
| Predictive ADMET Modeling | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles. | Reduces late-stage failures in drug development. | researchgate.net |
| Generative Compound Design | Create novel molecular structures with optimized properties for a specific target. | Accelerates lead discovery and innovation. | researchgate.net |
| QSAR Modeling | Establish quantitative structure-activity relationships to guide optimization. | Enhances the potency and selectivity of lead compounds. | researchgate.net |
| Isomer-Specific Property Prediction | Differentiate and predict the activities and properties of 1H vs. 2H-triazole isomers. | Guides the synthesis towards the most promising regioisomer. | researchgate.net |
Exploration of this compound Derivatives in Emerging Fields of Chemical Biology
Chemical biology utilizes small molecules to probe and manipulate biological systems. Derivatives of this compound can be developed as sophisticated tools for these purposes.
Future research should target:
Molecular Probes for Imaging: Designing and synthesizing derivatives that can act as fluorescent probes for imaging specific cellular components or disease-related biomarkers, such as tau protein aggregates in neurodegenerative diseases. rsc.org
Photoaffinity Labeling: Incorporating photoreactive groups (e.g., diazirines, aryl azides) into the structure of bioactive derivatives. biorxiv.org Upon UV irradiation, these probes can form covalent bonds with their target proteins, enabling the identification of binding partners and the mapping of binding sites.
Targeted Covalent Inhibitors: The benzonitrile (B105546) group can be a handle for introducing reactive functionalities (e.g., acrylamides) to develop targeted covalent inhibitors. The triazole core would serve to direct the molecule to the desired protein target, leading to highly specific and potent inhibition.
DNA Intercalating Agents: Investigating the potential of planar, aromatic derivatives to intercalate into DNA, which could induce DNA damage and apoptosis in cancer cells, a mechanism explored for other triazole-linked heterocycles. frontiersin.orgresearchgate.net
Multi-Targeting Approaches and Polypharmacology Considerations for Derivative Design
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. Designing single molecules that can modulate several targets simultaneously—a strategy known as polypharmacology—is a promising therapeutic approach. The 1,2,3-triazole scaffold is well-suited for creating such multi-target-directed ligands. nih.govresearchgate.net
Future design strategies for derivatives of this compound should consider:
Hybrid Molecule Design: Covalently linking the this compound core with another pharmacophore known to act on a different but related target. This has been successful in creating dual inhibitors for Alzheimer's disease (e.g., cholinesterase inhibition and anti-amyloid aggregation) and cancer (e.g., dual kinase inhibitors). nih.govresearchgate.net
Fragment-Based Linking: Using the triazole ring as a linker to connect two different fragments that bind to distinct pockets of a single target or to two separate protein targets. The synthetic accessibility via click chemistry makes the triazole an ideal linker for this purpose. nih.gov
Computational Profiling: Employing computational methods like molecular docking and molecular dynamics across a panel of disease-relevant targets to predict the polypharmacological profile of designed derivatives. This can help in identifying both desired multi-targeting effects and potential off-target liabilities early in the design process.
By pursuing these future research directions, the scientific community can fully elucidate and harness the potential of this compound and its derivatives, paving the way for new discoveries in medicine, chemical biology, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
